molecular formula C19H19ClO4S B2555145 2-[(4-Chlorobenzyl)sulfanyl]-4-(4-ethoxyphenyl)-4-oxobutanoic acid CAS No. 279691-58-6

2-[(4-Chlorobenzyl)sulfanyl]-4-(4-ethoxyphenyl)-4-oxobutanoic acid

Cat. No. B2555145
CAS RN: 279691-58-6
M. Wt: 378.87
InChI Key: SIMRPLDHTYWVHW-UHFFFAOYSA-N
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Description

“2-[(4-Chlorobenzyl)sulfanyl]-4-(4-ethoxyphenyl)-4-oxobutanoic acid” is a chemical compound with the CAS Number: 331459-65-5 . It has a molecular weight of 364.85 .

The IUPAC name for this compound is 2-[(4-chlorophenyl)sulfanyl]-4-(4-ethoxyphenyl)-4-oxobutanoic acid . The InChI Code for this compound is 1S/C18H17ClO4S/c1-2-23-14-7-3-12(4-8-14)16(20)11-17(18(21)22)24-15-9-5-13(19)6-10-15/h3-10,17H,2,11H2,1H3,(H,21,22) .

Scientific Research Applications

Anti-Inflammatory Activity

2-[(4-Chlorobenzyl)sulfanyl]-4-(4-ethoxyphenyl)-4-oxobutanoic acid: exhibits anti-inflammatory potential. In vitro studies have demonstrated selective binding to the COX-2 receptor, with a selectivity index (SI) ranging from 30.35 to 107.63. Compared to the standard drug, this compound shows promising anti-inflammatory effects .

COX Inhibition

The compound’s ability to selectively inhibit cyclooxygenase-2 (COX-2) suggests its potential as a COX inhibitor. COX enzymes play a crucial role in inflammation and pain pathways. Investigating its COX inhibition mechanism could lead to novel therapeutic strategies .

11β-HSD1 Inhibition

Recent studies have explored the inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) as a therapeutic approach for metabolic disorders. Crystallographic analysis and computational studies of related compounds suggest that 2-[(4-Chlorobenzyl)sulfanyl]-4-(4-ethoxyphenyl)-4-oxobutanoic acid may act as an 11β-HSD1 inhibitor .

Metabolic Syndrome Research

Given its potential as an 11β-HSD1 inhibitor, further investigations could explore its impact on metabolic syndrome, including obesity, insulin resistance, and dyslipidemia. Understanding its effects on glucocorticoid metabolism may provide valuable insights .

Chemical Biology and Medicinal Chemistry

Researchers can use this compound as a starting point for designing analogs with improved pharmacological properties. Structural modifications could enhance its potency, selectivity, and bioavailability. Computational studies can guide rational drug design .

Structure-Activity Relationship (SAR) Studies

By systematically altering functional groups and substituents, scientists can explore the SAR of this compound. Understanding how specific modifications affect its biological activity will contribute to drug development .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The signal word for this compound is “Warning” and it has hazard statements H302, H312, and H332 . The precautionary statements for this compound are P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-4-(4-ethoxyphenyl)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClO4S/c1-2-24-16-9-5-14(6-10-16)17(21)11-18(19(22)23)25-12-13-3-7-15(20)8-4-13/h3-10,18H,2,11-12H2,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIMRPLDHTYWVHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)CC(C(=O)O)SCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Chlorobenzyl)sulfanyl]-4-(4-ethoxyphenyl)-4-oxobutanoic acid

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